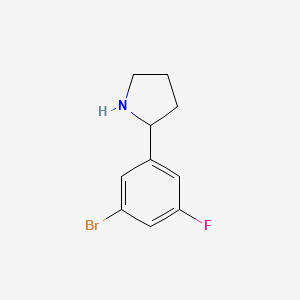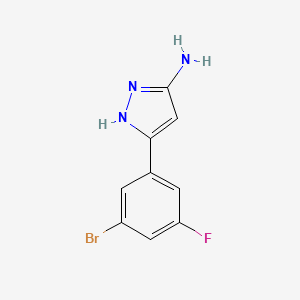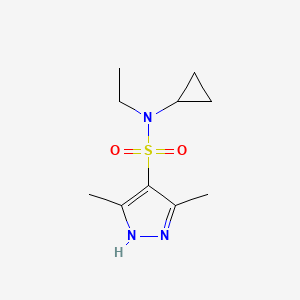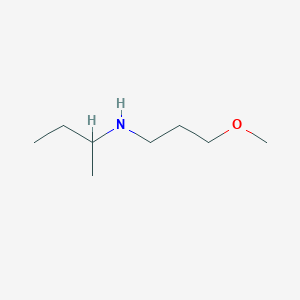![molecular formula C10H10N2O4S B1519642 3-[(氰基甲基)磺酰氨基]-4-甲基苯甲酸 CAS No. 1051333-34-6](/img/structure/B1519642.png)
3-[(氰基甲基)磺酰氨基]-4-甲基苯甲酸
描述
“3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol .
Synthesis Analysis
While specific synthesis methods for “3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid” were not found, it’s worth noting that compounds of similar structure can be synthesized using Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid” can be represented by the InChI code: 1S/C10H10N2O4S/c1-7-2-3-8 (10 (13)14)6-9 (7)17 (15,16)12-5-4-11/h2-3,6,12H,5H2,1H3, (H,13,14).Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, it could potentially be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds .科学研究应用
Medicinal Chemistry: Bioisostere Development
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid: can serve as a bioisostere in medicinal chemistry. Bioisosteres are compounds where certain atoms or groups are replaced with other atoms or groups without significantly altering the biological activity. This compound, with its sulfamoyl group, can mimic the function of amides, ureas, and carbamates, potentially leading to new therapeutic agents .
Material Science: Polymer Synthesis
In material science, this compound could be utilized in the synthesis of polymers through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. This innovative approach allows for the creation of polymers with unique properties, such as high thermal stability and tunable glass transition temperatures, which are valuable in developing advanced materials .
Chemical Synthesis: Sulfamide Formation
The compound’s sulfamoyl group is pivotal in the formation of sulfamides, which are valuable in chemical synthesis. Sulfamides can act as hydrogen-bond donors and acceptors, enabling their use in anion-binding catalysis and as intermediates in the synthesis of more complex molecules .
Analytical Chemistry: Chromatography
In analytical chemistry, 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid could be used to modify surfaces in chromatography. Its unique structure allows for the potential development of new stationary phases that can improve the separation of complex mixtures .
Life Sciences: Drug Discovery
This compound’s ability to form hydrogen bonds makes it a candidate for drug discovery, where it can be used to design molecules that interact specifically with biological targets. Its structural features could be exploited to enhance the selectivity and potency of new drugs .
Environmental Science: Pollutant Removal
The sulfamoyl group in 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid could be used to create materials that capture and remove pollutants from the environment. Its chemical reactivity might be harnessed to bind heavy metals or organic pollutants, aiding in environmental cleanup efforts .
Nanotechnology: Sensor Development
In nanotechnology, this compound could be incorporated into sensors. The sulfamoyl group’s reactivity with specific analytes could lead to the development of highly sensitive and selective sensors for detecting environmental or biological substances .
Catalysis: Anion-Binding Catalysis
Finally, in the field of catalysis, 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid can be used to create anion-binding catalysts. These catalysts can facilitate a variety of chemical reactions, including those that are challenging to catalyze by traditional means, by stabilizing transition states or intermediates through non-covalent interactions .
属性
IUPAC Name |
3-(cyanomethylsulfamoyl)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)12-5-4-11/h2-3,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTQRKUVVKQARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)






![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)




